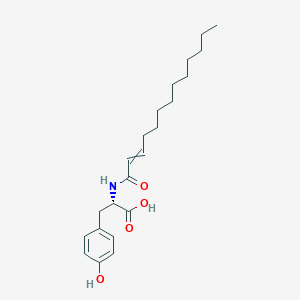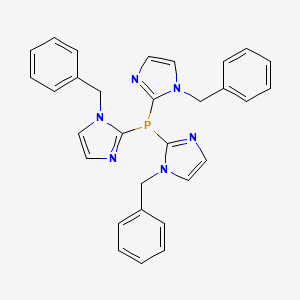
2,2',2''-Phosphanetriyltris(1-benzyl-1H-imidazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(1-benzyl-1H-imidazole-2-yl)phosphine is a complex organic compound that features a phosphine core bonded to three 1-benzyl-1H-imidazole-2-yl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tris(1-benzyl-1H-imidazole-2-yl)phosphine typically involves the reaction of phosphine precursors with 1-benzyl-1H-imidazole-2-yl derivatives. One common method includes the use of a phosphine chloride, which reacts with the imidazole derivative in the presence of a base to form the desired product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods: While specific industrial production methods for Tris(1-benzyl-1H-imidazole-2-yl)phosphine are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as solvent choice and temperature control, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: Tris(1-benzyl-1H-imidazole-2-yl)phosphine can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The imidazole rings can participate in substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are often used under basic conditions.
Major Products:
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: Depending on the substituents introduced, various substituted imidazole derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
Tris(1-benzyl-1H-imidazole-2-yl)phosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal-organic frameworks (MOFs) and as a stabilizing agent for metal catalysts.
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and enzyme mimetics.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is utilized in the development of advanced materials, such as conductive polymers and nanomaterials, due to its unique electronic properties.
Wirkmechanismus
The mechanism by which Tris(1-benzyl-1H-imidazole-2-yl)phosphine exerts its effects is largely dependent on its ability to coordinate with metal ions. The phosphine and imidazole groups can donate electron density to metal centers, stabilizing them and facilitating various catalytic processes. This coordination can influence the reactivity and selectivity of the metal center, making it a valuable ligand in catalysis.
Vergleich Mit ähnlichen Verbindungen
Tris(1H-imidazole-2-yl)phosphine: Lacks the benzyl substituents, which can affect its solubility and reactivity.
Tris(4-(1-phenyl-1H-benzo[d]imidazole)phenyl)phosphine oxide: Contains phenyl groups, which can enhance its stability and electronic properties.
Uniqueness: Tris(1-benzyl-1H-imidazole-2-yl)phosphine is unique due to the presence of benzyl groups, which can influence its solubility, reactivity, and ability to form stable complexes with metals. This makes it particularly useful in applications requiring specific solubility and stability characteristics.
Eigenschaften
CAS-Nummer |
799248-20-7 |
|---|---|
Molekularformel |
C30H27N6P |
Molekulargewicht |
502.5 g/mol |
IUPAC-Name |
tris(1-benzylimidazol-2-yl)phosphane |
InChI |
InChI=1S/C30H27N6P/c1-4-10-25(11-5-1)22-34-19-16-31-28(34)37(29-32-17-20-35(29)23-26-12-6-2-7-13-26)30-33-18-21-36(30)24-27-14-8-3-9-15-27/h1-21H,22-24H2 |
InChI-Schlüssel |
KOKQWXYIEBIGNA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C=CN=C2P(C3=NC=CN3CC4=CC=CC=C4)C5=NC=CN5CC6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


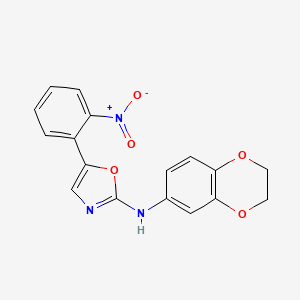
![1,3-Dimethoxy-5-[(3-methylpent-3-en-2-yl)oxy]benzene](/img/structure/B14220043.png)
![N-[2-(2-Ethylpiperidin-1-yl)ethyl]-3,3-diphenylpropan-1-amine](/img/structure/B14220051.png)
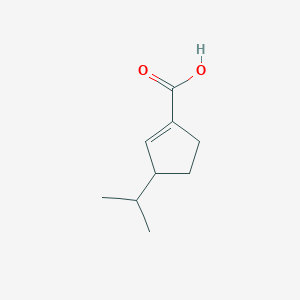
![1-({[(1R)-1-Cyclohexylethyl]amino}methylidene)naphthalen-2(1H)-one](/img/structure/B14220058.png)
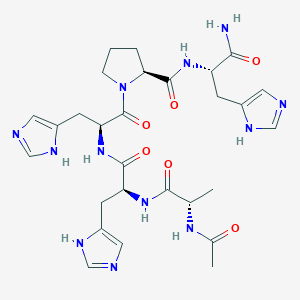

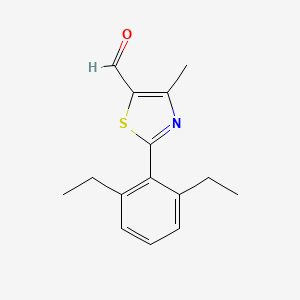
![2-{[5-(Methylamino)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one](/img/structure/B14220093.png)
![Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[3-(trifluoromethoxy)phenyl]-](/img/structure/B14220097.png)
![Phenol, 3-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]-](/img/structure/B14220098.png)
![1-[3-(2-Chloroethyl)-6-hydroxy-2,4-dimethylphenyl]ethan-1-one](/img/structure/B14220100.png)

